1,3-Benzodioxole-4-sulfonamide

Description

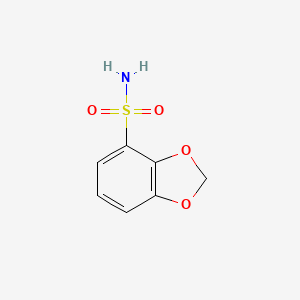

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLKYWZKRQRLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626272 | |

| Record name | 2H-1,3-Benzodioxole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87473-89-0 | |

| Record name | 2H-1,3-Benzodioxole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,3 Benzodioxole 4 Sulfonamide

Direct Synthesis Pathways of 1,3-Benzodioxole-4-sulfonamide

The direct synthesis of this compound involves a multi-step process that begins with the formation of the characteristic 1,3-benzodioxole (B145889) ring, followed by the introduction of the sulfonamide group at a specific position.

Strategies Involving Substituted Catechols and Methylene (B1212753) Derivatization

A primary route to the 1,3-benzodioxole core involves the reaction of a catechol derivative with a methylene source. One documented synthesis starts with 3-bromocatechol. prepchem.com The reaction of 3-bromocatechol with methylene chloride in dimethyl sulfoxide (B87167) (DMSO) in the presence of powdered sodium hydroxide (B78521) and heat leads to the formation of 4-bromo-1,3-benzodioxole (B1272940). prepchem.com This initial step establishes the core bicyclic ring system, with the bromine atom serving as a handle for further functionalization. The synthesis of the 1,3-benzodioxole ring can also be achieved by reacting a catechol with diiodomethane.

Regioselective Sulfonylation Reactions

With the 4-bromo-1,3-benzodioxole intermediate in hand, the next critical step is the regioselective introduction of a sulfur-containing functional group at the 4-position, which will be converted into the sulfonamide. A described method involves a sequence of reactions starting with the lithiation of 4-bromo-1,3-benzodioxole using n-butyllithium at low temperatures (-78 °C). prepchem.com This is followed by quenching the resulting aryllithium species with excess sulfur dioxide gas. prepchem.com The intermediate sulfinate salt is then converted to the corresponding sulfonyl chloride. This is achieved by treatment with N-chlorosuccinimide in acetic acid. prepchem.com This multi-step process effectively achieves the regioselective installation of the sulfonyl chloride group at the desired 4-position of the 1,3-benzodioxole ring.

Alternative approaches for regioselective sulfonylation often depend on the substrate and desired outcome. For some aromatic systems, direct sulfonation followed by conversion to the sulfonyl chloride is a common strategy. However, for the 1,3-benzodioxole system, the described bromination-lithiation-sulfonylation sequence provides excellent regiochemical control.

Ammonolysis and Amidation Procedures for Sulfonamide Formation

The final step in the direct synthesis of this compound is the conversion of the sulfonyl chloride intermediate into the primary sulfonamide. This is typically achieved through ammonolysis. In a reported procedure, the crude 1,3-benzodioxole-4-sulfonyl chloride is dissolved in an appropriate solvent, such as diethyl ether, and treated with an excess of anhydrous ammonia (B1221849) gas while cooling. prepchem.com The ammonia displaces the chloride ion to form the sulfonamide. The reaction mixture is then typically washed with water to remove ammonium (B1175870) salts and the solvent is removed under reduced pressure to yield the solid this compound. prepchem.com

The ammonolysis of aryl sulfonyl chlorides is a general and widely used method for the preparation of primary sulfonamides. google.com The reaction can be carried out using various sources of ammonia, including aqueous ammonia or ammonia gas in an organic solvent. google.com

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 3-Bromocatechol | 1. Methylene chloride, NaOH, DMSO, 100°C | 4-Bromo-1,3-benzodioxole | prepchem.com |

| 4-Bromo-1,3-benzodioxole | 1. n-Butyllithium, THF, -78°C2. SO₂3. N-Chlorosuccinimide, Acetic Acid | 1,3-Benzodioxole-4-sulfonyl chloride | prepchem.com |

| 1,3-Benzodioxole-4-sulfonyl chloride | Anhydrous ammonia, Ether | This compound | prepchem.com |

Synthetic Approaches for Diversified 1,3-Benzodioxole-Containing Sulfonamide Derivatives

The primary sulfonamide group of this compound serves as a versatile starting point for the synthesis of a wide array of derivatives through various chemical transformations.

Condensation Reactions with Aromatic and Heteroaromatic Amines

The synthesis of N-substituted sulfonamides can be achieved through the condensation of 1,3-benzodioxole-5-sulfonyl chloride with various aromatic and heteroaromatic amines. Although the starting material in the provided references is the 5-sulfonyl chloride isomer, the principles of the reaction are directly applicable. For instance, N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide has been synthesized by reacting 1,3-benzodioxol-5-amine with tosyl chloride in the presence of a base. researchgate.net The resulting secondary sulfonamide can be further alkylated or arylated on the nitrogen atom. researchgate.net

Another example involves the synthesis of Schiff base metal complexes where a Schiff base is formed from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) and sulfanilamide. researchgate.netresearchgate.net While this does not start from this compound itself, it demonstrates the condensation of an amine (in this case, the sulfonamide's aniline (B41778) moiety) with a benzodioxole-containing aldehyde.

A more direct approach would involve the reaction of 1,3-benzodioxole-4-sulfonyl chloride with a desired aromatic or heteroaromatic amine in the presence of a base like pyridine (B92270) or triethylamine (B128534). This is a standard method for the synthesis of N-aryl and N-heteroaryl sulfonamides.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,3-Benzodioxol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide | researchgate.net |

| 1,3-Benzodioxole-5-carbohydrazide | Arylsulfonyl chlorides | 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives | researchgate.net |

Incorporation of Advanced Heterocyclic Scaffolds (e.g., Oxadiazoles (B1248032), Pyrazolines)

The 1,3-benzodioxole sulfonamide scaffold has been successfully integrated with other heterocyclic systems, such as oxadiazoles and pyrazolines, to generate molecules with diverse structures.

Pyrazolines: A number of studies have reported the synthesis of 1,3-benzodioxole-containing pyrazoline sulfonamides. tandfonline.comacs.orgnih.govbenthamdirect.comnih.gov A common synthetic route involves the initial synthesis of chalcones (1,3-diaryl-2-propen-1-ones) by the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) (e.g., piperonal) with an appropriate acetophenone. The resulting chalcone (B49325) is then reacted with a hydrazine (B178648) derivative, such as 4-hydrazinobenzenesulfonamide hydrochloride, in a suitable solvent like ethanol (B145695) to yield the corresponding pyrazoline-sulfonamide derivative. tandfonline.comnih.gov This cyclization reaction forms the five-membered pyrazoline ring.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles containing a sulfonamide moiety has also been described. researchgate.netsioc-journal.cndoaj.orgajol.info A general approach involves the conversion of a carboxylic acid to a carbohydrazide (B1668358), which is then cyclized with a suitable reagent to form the oxadiazole ring. For example, 1,3-benzodioxole-5-carboxylic acid can be converted to its corresponding carbohydrazide. researchgate.net This carbohydrazide can then be reacted with an arylsulfonyl chloride to form a sulfonohydrazide derivative, which can be a precursor for oxadiazole ring formation. researchgate.net Alternatively, a pre-formed oxadiazole ring bearing a suitable functional group can be coupled with a sulfonamide moiety.

| Heterocycle | General Synthetic Strategy | Key Intermediates | References |

| Pyrazoline | Condensation of a chalcone with a hydrazinobenzenesulfonamide. | Chalcones, 4-Hydrazinobenzenesulfonamide | tandfonline.comnih.gov |

| 1,3,4-Oxadiazole (B1194373) | Cyclization of a carbohydrazide derivative. | Carbohydrazides, Sulfonohydrazides | researchgate.netresearchgate.netdoaj.org |

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic and heterocyclic compounds, including derivatives of this compound. eie.gr These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the benzodioxole core or the sulfonamide moiety.

Prominent examples of such transformations include the Suzuki-Miyaura, Mizoroki-Heck, Negishi, Sonogashira, and Buchwald-Hartwig reactions. eie.gr For instance, palladium-catalyzed Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups by reacting a halogenated benzodioxole precursor with an appropriate boronic acid. eie.grnih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, which is crucial for elaborating the sulfonamide group or introducing nitrogen-containing substituents on the aromatic ring. wiley.com

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, often providing complementary reactivity to palladium-based systems. scholaris.ca These reactions can be particularly effective for coupling with a variety of partners, including organozinc and organoboron reagents. nih.govscholaris.ca The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions, influencing yield, selectivity, and functional group tolerance. eie.gr The functionalization of the 1,3-benzodioxole scaffold through these methods allows for the systematic exploration of the structure-activity relationship of resulting sulfonamide derivatives.

Bioisosteric Modifications and Analog Design

Bioisosterism is a fundamental strategy in medicinal chemistry focused on the substitution of a specific moiety within a biologically active molecule with another group that has similar physical or chemical properties. researchgate.net This approach aims to enhance potency, selectivity, or pharmacokinetic properties, or to reduce toxicity. researchgate.net In the context of this compound, bioisosteric modifications can be applied to various parts of the molecule, including the sulfonamide group, the benzodioxole ring system, and any appended substituents. nih.gov

The sulfonamide group itself is a well-known bioisostere for other functionalities like amides and carboxylic acids. u-tokyo.ac.jp Conversely, the sulfonamide can be replaced by other groups to modulate its properties. Common bioisosteric replacements for the amide bond that can be considered for the sulfonamide linkage include heterocycles like 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. nih.govu-tokyo.ac.jp These five-membered rings can mimic the steric and electronic features of the trans-amide bond. researchgate.net

The 1,3-benzodioxole ring is another site for bioisosteric replacement. For example, it could be substituted with other bicyclic systems to explore the impact on receptor binding or metabolic stability. nih.gov Furthermore, substituents on the aromatic ring can be interchanged. For instance, a hydroxyl group can be swapped with an amino group, as they have comparable steric sizes and hydrogen bonding capabilities. u-tokyo.ac.jp The strategic application of bioisosterism allows for the generation of novel analogs of this compound with potentially improved pharmacological profiles.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that are systematically varied include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For the core synthesis of sulfonamides, which typically involves the reaction of a sulfonyl chloride with an amine, the selection of the base and solvent system is critical. While traditional methods often employ organic bases like pyridine or triethylamine in chlorinated solvents, optimization studies have explored various combinations to improve yield and simplify purification. ecronicon.net For instance, screening different bases and solvents can reveal optimal conditions that minimize side reactions and facilitate product isolation. ecronicon.net

The initial step of creating the sulfonyl chloride intermediate also requires careful optimization. For example, in the sulfonation of related compounds, the molar ratio of the starting material to chlorosulfonic acid and the reaction temperature are key variables that influence the yield and regioselectivity of the reaction.

Table 1: Example of Reaction Condition Optimization for Sulfonamide Formation

| Entry | Base (equiv.) | Solvent | Yield (%) |

| 1 | Triethylamine (1.5) | Dichloromethane | 60 |

| 2 | Pyridine (2.5) | Dichloromethane | 70 |

| 3 | Diisopropylethylamine (2.0) | Tetrahydrofuran | 55 |

| 4 | Sodium Carbonate (2.0) | Acetonitrile/Water | Varies |

Note: This table is a generalized representation based on common optimization strategies for sulfonamide synthesis and does not represent specific experimental data for this compound without direct citation.

Structural Elucidation and Advanced Analytical Characterization of 1,3 Benzodioxole 4 Sulfonamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 1,3-Benzodioxole-4-sulfonamide and its derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic and molecular composition, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 1,3-benzodioxole (B145889) derivatives, the protons of the methylenedioxy group (–O-CH₂-O–) typically appear as a characteristic singlet around 6.0 ppm. worldresearchersassociations.comchemicalbook.com The aromatic protons on the benzodioxole ring resonate in the region of 6.5-7.8 ppm, with their specific chemical shifts and coupling patterns depending on the substitution pattern. worldresearchersassociations.comripublication.com The protons of the sulfonamide group (–SO₂NH₂) can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. ripublication.comacs.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the methylenedioxy bridge (–O-CH₂-O–) is typically observed around 101-102 ppm. worldresearchersassociations.comresearchgate.net Aromatic carbons resonate in the range of approximately 108-155 ppm. worldresearchersassociations.comresearchgate.net The specific shifts help in confirming the substitution on the aromatic ring.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. For instance, in complex derivatives, 2D NMR is instrumental in assigning the correct signals to the respective nuclei. researchgate.net

Table 1: Representative NMR Data for 1,3-Benzodioxole Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Technique | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| Schiff base of 1,3-benzodioxole-5-carbaldehyde | ¹³C NMR | 101.83 (–O-CH₂-O–), 106.32–154.37 (Aromatic), 161.14 (Azomethine –HC=N–) | researchgate.net |

| 1-((6-bromobenzo[d] worldresearchersassociations.comprepchem.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | ¹H NMR | 7.31 (1H, s), 7.19 (1H, s), 6.08 (2H, s, O-CH₂-O), 4.78 (2H, s) | worldresearchersassociations.com |

| 1-((6-bromobenzo[d] worldresearchersassociations.comprepchem.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | ¹³C NMR | 148.5, 147.4, 128.6, 121.3, 113.9, 108.2, 102.1 (O-CH₂-O), 51.2 | worldresearchersassociations.com |

| Sulfonamide Derivatives | ¹H NMR | 10.01–10.34 (–NH-SO₂–), 10.85–11.25 (–CONH–) | acs.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands are expected for the sulfonamide and benzodioxole moieties.

Characteristic absorption bands include:

N-H stretching: The sulfonamide N-H bond typically shows a stretching vibration in the region of 3200-3300 cm⁻¹. ripublication.com

S=O stretching: The sulfonyl group (–SO₂) exhibits two distinct, strong absorption bands corresponding to asymmetric and symmetric stretching. These are typically found around 1330-1370 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric). ripublication.comresearchgate.net

C-O-C stretching: The ether linkages of the benzodioxole ring show strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹. worldresearchersassociations.com

–O-CH₂-O– stretching: A specific band for the methylenedioxy bridge is often observed around 930 cm⁻¹. researchgate.net

Aromatic C-H and C=C stretching: These appear at their expected frequencies, typically above 3000 cm⁻¹ for C-H stretching and in the 1400-1600 cm⁻¹ region for C=C ring stretching. worldresearchersassociations.com

Table 2: Key FT-IR Absorption Bands for 1,3-Benzodioxole and Sulfonamide Derivatives This table is interactive. Click on headers to sort.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonamide (NH) | Stretching | 3207 | ripublication.com |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1331 - 1365 | ripublication.comresearchgate.net |

| Sulfonyl (SO₂) | Symmetric Stretching | 1153 - 1159 | ripublication.comresearchgate.net |

| Benzodioxole (C-O-C) | Stretching | ~1245, ~1030 | worldresearchersassociations.com |

| Methylenedioxy (–O-CH₂-O–) | Stretching | 928 - 932 | researchgate.net |

| Aromatic (C=C) | Ring Stretching | 1630 - 1655 | worldresearchersassociations.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for accurately determining the elemental composition and molecular weight of a compound. It measures the mass-to-charge ratio (m/z) with very high precision, allowing for the calculation of a unique molecular formula. This is essential for confirming the identity of newly synthesized this compound derivatives and distinguishing them from other potential isomers or byproducts. worldresearchersassociations.comresearchgate.net For many derivatives, the experimentally determined mass is compared to the calculated mass, with a deviation of less than 5 ppm considered a confirmation of the proposed formula. worldresearchersassociations.com For example, a derivative was confirmed with a calculated m/z for [M+H]⁺ of 347.1139 and a found value of 347.1138. worldresearchersassociations.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The 1,3-benzodioxole ring system is a chromophore that absorbs in the UV region. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the nature of substituents on the aromatic ring. researchgate.netexlibrisgroup.com Studies on 1,3-benzodioxole derivatives have investigated their solvatochromic properties, where the absorption and emission spectra shift in response to the polarity of the solvent. researchgate.net This technique is also used in the characterization of metal complexes derived from 1,3-benzodioxole compounds. researchgate.netresearchgate.net

Elemental Composition Analysis (CHN)

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally obtained values are compared with the theoretically calculated percentages for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the purity and empirical formula of the synthesized compound. This method is routinely used in the characterization of new 1,3-benzodioxole-sulfonamide derivatives to validate their composition. ripublication.comresearchgate.netresearchgate.net

Table 3: Example of Elemental Analysis Data for a 1,3-Benzodioxole Derivative Complex This table is interactive. Click on headers to sort.

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 4-Aminobenzenesulfonamide 1,3-benzodioxole-5-carbaldehyde zinc complex (L-Zn) | C | 34.62 | 34.48 | researchgate.net |

| H | 3.73 | 3.62 | researchgate.net | |

| N | 8.65 | 8.77 | researchgate.net | |

| 4-Aminobenzenesulfonamide 1,3-benzodioxole-5-carbaldehyde cadmium complex (L-Cd) | C | 38.92 | 38.68 | researchgate.net |

| H | 3.47 | 3.27 | researchgate.net | |

| N | 5.67 | 5.65 | researchgate.net |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is useful for determining the thermal stability of a compound and studying its decomposition pattern.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. It detects thermal events like phase transitions and decomposition.

For derivatives of 1,3-benzodioxole, such as metal complexes, TGA and DTA can reveal the presence of coordinated or lattice water molecules, which are lost at lower temperatures, and the subsequent decomposition of the organic ligand at higher temperatures. researchgate.netresearchgate.net This information is valuable for understanding the thermal stability and composition of the compounds. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

Direct single-crystal X-ray crystallographic data for this compound was not found in the surveyed literature. However, the structures of several derivatives have been elucidated using this technique, showcasing its power in confirming molecular structures.

For example, the crystal structure of RPF151, a benzodioxole sulfonamide analogue of capsaicin (B1668287), was determined by X-ray powder diffraction. researchgate.net This analysis revealed that the five-membered dioxole ring adopts an envelope conformation. researchgate.net The study also highlighted how intermolecular interactions, such as C—H⋯O, N—H⋯O, and C—H⋯π, contribute to the supramolecular assembly in the crystal lattice. researchgate.net

In another instance, single-crystal X-ray analysis of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one confirmed its S-alkylation and detailed the crystal packing, which is stabilized by weak intermolecular C–H ⋯ O and N–H ⋯ O hydrogen bonds. researchgate.net

A sophisticated application of this technique is the crystalline sponge method, which has been used for the structural determination of 1,3-benzodioxole derivatives that are liquids or oils. nih.gov This method involves encapsulating the analyte within a porous crystalline framework and then using X-ray diffraction to determine its structure. nih.gov

Furthermore, the X-ray crystal structure of an adduct of human carbonic anhydrase II with a sulfonamide inhibitor revealed the specific binding interactions within the enzyme's active site. nih.gov This demonstrates the crucial role of X-ray crystallography in drug design and understanding biological mechanisms at a molecular level.

Computational Chemistry and in Silico Investigations of 1,3 Benzodioxole 4 Sulfonamide

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as 1,3-Benzodioxole-4-sulfonamide, might interact with a biological receptor or enzyme.

Molecular docking simulations are instrumental in predicting how this compound and its derivatives bind to the active sites of various protein targets. These studies reveal the specific types of interactions that stabilize the ligand-receptor complex. The benzodioxole and sulfonamide moieties are recognized as important pharmacophores that can engage in multiple types of non-covalent interactions. nih.gov

Commonly observed interactions for sulfonamide-containing compounds include:

Hydrogen Bonds: The sulfonamide group (–SO₂NH–) is a potent hydrogen bond donor and acceptor. Docking studies frequently show the oxygen atoms of the sulfonyl group acting as hydrogen bond acceptors, while the amine group acts as a donor, often interacting with key amino acid residues like arginine, glycine, and valine in the active site of enzymes such as penicillin-binding protein 2X (PBP-2X). rjb.ro

Hydrophobic Interactions: The aromatic rings of the benzodioxole structure can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and histidine within the binding pocket. nih.govresearchgate.net These interactions are crucial for the proper orientation and anchoring of the ligand.

For instance, in studies involving sulfonamide derivatives targeting enzymes, the binding mode often involves the sulfonamide group penetrating deep into the active site to form critical hydrogen bonds, while the benzodioxole ring positions itself within a hydrophobic pocket. nih.govrjb.ro The specificity of these interactions determines the compound's inhibitory potential against a particular target.

A key outcome of molecular docking is the estimation of binding affinity, which quantifies the strength of the interaction between the ligand and its target. This is calculated using scoring functions, which are mathematical models that approximate the binding free energy. A lower (more negative) score typically indicates a more favorable binding interaction. ukm.my

Numerous scoring functions are available, each employing different algorithms to evaluate ligand poses. nih.gov The choice of scoring function can influence the predicted binding affinity. Studies often use a consensus approach, employing multiple scoring functions to increase the reliability of the prediction. nih.gov

Table 1: Common Scoring Functions Used in Molecular Docking

| Scoring Function | Developer/Software | Primary Basis |

|---|---|---|

| AutoDock Score | The Scripps Research Institute (AutoDock) | Empirical force field-based |

| London dG | Chemical Computing Group (MOE) | Empirical, estimates free energy of binding |

| LigScore | Accelrys (Cerius²) | Empirical |

| PLP (Piecewise Linear Potential) | Accelrys (Cerius²) | Empirical |

| ChemScore | Cambridge Crystallographic Data Centre (GOLD) | Empirical |

| X-Score | University of Michigan | Empirical, includes terms for vdW, H-bond, hydrophobic effects |

These functions calculate the binding energy by summing up terms that account for favorable interactions (like hydrogen bonds and hydrophobic contacts) and penalizing unfavorable ones (like steric clashes). nih.gov For derivatives of 1,3-benzodioxole (B145889), docking studies have revealed favorable binding energies when interacting with targets like the EGFR kinase domain, suggesting stable complex formation. ukm.my

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-receptor complex. nih.gov

Following docking, the most promising poses of this compound bound to a target are subjected to MD simulations. These simulations place the complex in a simulated physiological environment (including water and ions) and calculate the atomic trajectories over a period of nanoseconds. The results can:

Confirm Stability: MD simulations can verify whether the binding pose predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored; a low and stable RMSD suggests a stable binding mode. nih.gov

Analyze Dynamic Interactions: These simulations reveal the flexibility of the ligand and the protein's active site, showing how hydrogen bonds and other interactions may form, break, and persist over the simulation period.

Refine Binding Poses: In some cases, MD simulations can refine the initial docked conformation to a more energetically favorable state.

For sulfonamide derivatives, MD simulations have been used to provide additional evidence supporting docking results, confirming the sustained stability of the molecules within the target's active site. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations are valuable for understanding the intrinsic properties of this compound, independent of its interaction with a biological target. These calculations provide insights into the molecule's stability, reactivity, and the distribution of electrons. physchemres.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org These two orbitals are critical for determining a molecule's reactivity. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more nucleophilic.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule more electrophilic. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial parameter. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations can precisely determine these energy values for this compound, providing a quantitative measure of its potential reactivity in chemical and biological processes. pku.edu.cn

Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher value indicates stronger electron-donating ability (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates stronger electron-accepting ability (electrophilicity). |

The Molecular Electrostatic Potential (MEP) surface is another important output from DFT calculations. The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It helps to identify the charge distribution and predict sites for electrophilic and nucleophilic attack. physchemres.org

The MEP map is color-coded to represent different potential values:

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. For this compound, these are typically found around the oxygen atoms of the dioxole and sulfonyl groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent electrophilic character, often located around the hydrogen atoms of the amine group.

Green Regions: Represent areas of neutral or near-zero potential.

By analyzing the MEP surface of this compound, researchers can predict how it will interact with other molecules, including receptor sites, identifying the regions most likely to participate in hydrogen bonding and other electrostatic interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamide derivatives, including those with a 1,3-benzodioxole scaffold, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects and in designing more potent analogs. nih.govnih.gov

The process of QSAR modeling involves the calculation of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a predictive model.

Several QSAR studies have been conducted on various classes of sulfonamide derivatives, targeting a wide range of biological endpoints. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to investigate sulfonamide inhibitors of enzymes such as carbonic anhydrase and dihydropteroate (B1496061) synthetase. nih.govbiotech-asia.org These studies generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bonding properties are likely to enhance or diminish biological activity.

A typical QSAR study on sulfonamide derivatives might reveal that:

Steric factors: The presence of bulky substituents at certain positions on the aromatic ring can either be favorable or unfavorable for activity, depending on the topology of the target's binding pocket.

Electronic properties: The distribution of electron density, as influenced by electron-withdrawing or electron-donating groups, can significantly impact the binding affinity.

Hydrophobicity: A balanced lipophilicity is often crucial for both target engagement and favorable pharmacokinetic properties.

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. A statistically robust and validated QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.

The following table summarizes the key aspects of a representative QSAR study on sulfonamide derivatives.

| Study Aspect | Description |

| Compound Class | Aromatic Sulfonamides |

| Biological Target | Carbonic Anhydrase II |

| QSAR Method | 3D-QSAR (CoMFA and CoMSIA) |

| Key Findings | The model indicated that bulky, electropositive groups at the para-position of the benzene (B151609) ring increase inhibitory activity, while electronegative groups are favored at the meta-position. |

| Predictive Power (q²) | > 0.6 |

Homology Modeling for Novel Target Proteins

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the template). This method is particularly valuable when the crystal structure of a target protein is not available, which is often the case for novel drug targets. For inhibitors like this compound, homology modeling can provide crucial insights into the architecture of the binding site of its target protein, thereby guiding structure-based drug design efforts.

The process of homology modeling involves several key steps:

Template Selection: The first and most critical step is to identify a suitable template protein with a known 3D structure and a high degree of sequence similarity to the target protein. This is typically done by searching protein structure databases like the Protein Data Bank (PDB).

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the selected template. The accuracy of this alignment is paramount for the quality of the final model.

Model Building: Based on the sequence alignment, a 3D model of the target protein is constructed by copying the coordinates of the conserved regions from the template and modeling the non-conserved loops.

Model Refinement and Validation: The generated model is then refined to correct any steric clashes or unfavorable geometries. The quality of the final model is assessed using various validation tools that check its stereochemical and structural integrity.

Once a reliable homology model of the target protein is built, it can be used for molecular docking studies to predict the binding mode of ligands like this compound. This allows researchers to visualize the key interactions between the ligand and the protein's active site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, homology models of dihydropteroate synthase (DHPS), a common target for sulfonamide antibacterials, have been used to understand the molecular basis of drug resistance and to design novel inhibitors that can overcome it. biorxiv.org Similarly, for other potential targets of this compound, homology modeling can elucidate the binding pocket and inform the design of more potent and selective derivatives.

De Novo Drug Design Principles Applied to the this compound Scaffold

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch, rather than by modifying existing compounds. The this compound scaffold represents a promising starting point for de novo design due to the versatile biological activities associated with both the benzodioxole and sulfonamide moieties. nih.govresearchgate.net

The principles of de novo design can be applied to this scaffold in several ways:

Fragment-based Growth: This approach involves identifying a core fragment, such as the 1,3-benzodioxole ring, that binds to a specific sub-pocket of the target protein. Computational algorithms can then "grow" the molecule by adding new chemical fragments that can occupy adjacent pockets and form favorable interactions, ultimately connecting to a sulfonamide group or other functional moieties.

Scaffold Hopping: In this strategy, the this compound core can be replaced with other structurally distinct but functionally equivalent scaffolds. This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or reduced off-target effects.

Structure-based Generation: When the 3D structure of the target protein is known (either from experimental methods or homology modeling), de novo design programs can directly build molecules that are complementary in shape and chemical properties to the active site. The 1,3-benzodioxole and sulfonamide groups can be used as initial building blocks or as constraints in the design process to ensure that the generated molecules retain key binding interactions.

The application of de novo design to the this compound scaffold can lead to the generation of a diverse library of virtual compounds. These compounds can then be prioritized for synthesis and biological evaluation based on their predicted binding affinity, drug-likeness, and synthetic accessibility. This approach accelerates the drug discovery process by exploring a much wider chemical space than is possible with traditional medicinal chemistry approaches alone.

Biological Activity and Mechanistic Insights of 1,3 Benzodioxole 4 Sulfonamide and Its Derivatives

Antimicrobial and Antibacterial Activities

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Derivatives of 1,3-benzodioxole (B145889) have demonstrated a range of biological activities, including antimicrobial properties. The incorporation of a sulfonamide moiety into the 1,3-benzodioxole scaffold has been a strategy to develop new potential antibacterial agents.

Enzymatic Inhibition Mechanisms (e.g., Dihydropteroate (B1496061) Synthase (DHPS) Inhibition)

Sulfonamides are a well-established class of antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. nih.govwikipedia.orgpatsnap.com This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its disruption inhibits bacterial growth and proliferation. patsnap.com The structural similarity of sulfonamides to the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroate. nih.govpatsnap.com

While direct studies on the DHPS inhibitory activity of 1,3-Benzodioxole-4-sulfonamide are not extensively documented, the presence of the sulfonamide group strongly suggests a similar mechanism of action. Research on various sulfonamide derivatives has consistently demonstrated their efficacy as DHPS inhibitors. nih.govnih.gov Furthermore, some studies have investigated pterin-sulfonamide conjugates as inhibitors of DHPS, indicating that the core sulfonamide structure is key to this inhibitory activity. nih.gov

In addition to DHPS, other enzymatic targets for 1,3-benzodioxole derivatives have been suggested. For instance, a study on Schiff base derivatives of 1,3-benzodioxole indicated a potential for in silico binding to the bacterial FabH enzyme, which is involved in fatty acid biosynthesis. researchgate.net

Impact on Bacterial Biofilm Formation and Disruption

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which provides protection against antibiotics and the host immune system. The ability to inhibit biofilm formation or disrupt existing biofilms is a critical attribute for new antimicrobial agents.

Several studies have highlighted the potential of 1,3-benzodioxole derivatives as antibiofilm agents. For example, certain quinazolin-4-one derivatives incorporating the 1,3-benzodioxole moiety have been shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). researchgate.net These compounds were found to interfere with the quorum-sensing system, which is a cell-to-cell communication mechanism that regulates biofilm formation and other virulence factors. researchgate.net

The table below summarizes the biofilm inhibition data for selected 1,3-benzodioxole derivatives against P. aeruginosa.

| Compound | Concentration (µM) | Biofilm Inhibition (%) |

| Derivative A | 3.55 (IC50) | Not specified |

| Derivative B | 6.86 (IC50) | Not specified |

Data is illustrative and based on findings for quinazolin-4-one derivatives of 1,3-benzodioxole. researchgate.net

Modulation of Bacterial Cell Membrane Integrity

The bacterial cell membrane is another important target for antimicrobial agents. Disruption of the cell membrane can lead to leakage of cellular contents and ultimately cell death. mdpi.comnih.gov Some antimicrobial compounds, including certain natural products and their derivatives, exert their bactericidal effects by compromising the integrity of the bacterial membrane. mdpi.com

While specific studies detailing the effect of this compound on bacterial cell membrane integrity are limited, research on related structures provides some insights. For instance, xanthoangelol, a natural product, and its derivatives have been shown to exhibit antibacterial activity against Gram-positive bacteria by disrupting their cell membranes. mdpi.com This disruption is often characterized by membrane depolarization, increased permeability, and leakage of intracellular components. mdpi.comnih.gov Given the lipophilic nature of the 1,3-benzodioxole ring system, it is plausible that its sulfonamide derivatives could interact with and disrupt the lipid bilayer of bacterial membranes.

Investigations into Broad-Spectrum Activity against Gram-Positive and Gram-Negative Strains

An ideal antimicrobial agent would possess broad-spectrum activity, meaning it is effective against a wide range of both Gram-positive and Gram-negative bacteria. Sulfonamides have historically been recognized for their broad-spectrum antibacterial properties. nih.gov

Studies on various derivatives of 1,3-benzodioxole have demonstrated activity against both types of bacteria. For instance, peptidyl derivatives of 1,3-benzodioxole have been synthesized and evaluated for their antimicrobial activity, with some compounds showing the ability to promote the growth of certain organisms like Bacillus subtilis (a Gram-positive bacterium). nih.gov In another study, Schiff base derivatives of 1,3-benzodioxole were tested against a panel of pathogenic strains including Escherichia coli and Pseudomonas aeruginosa (Gram-negative), and Enterococcus faecalis and Staphylococcus aureus (Gram-positive), with some derivatives showing inhibitory activity against a majority of the tested strains. researchgate.net

The table below presents the antibacterial activity of a synthesized N-substituted sulfonamide derivative of 1,3-benzodioxol-5-amine against various bacterial strains, indicating moderately weak inhibition compared to a standard antibiotic.

| Bacterial Strain | Zone of Inhibition (mm) |

| Escherichia coli | - |

| Staphylococcus aureus | - |

| Bacillus subtilis | - |

| Pseudomonas aeruginosa | - |

Note: Specific inhibition zone values were not provided in the abstract, but the activity was characterized as "moderately weak". pastic.gov.pk

Anticancer and Antiproliferative Effects

In addition to their antimicrobial properties, derivatives of 1,3-benzodioxole and sulfonamides have been investigated for their potential as anticancer agents.

Inhibition of Histone Deacetylase (HDAC) Enzymes

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. explorationpub.com The overexpression of certain HDACs has been implicated in the development and progression of various cancers, making them an attractive target for cancer therapy. google.comnih.gov HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov

Several classes of compounds, including benzamides and sulfonamides, have been identified as HDAC inhibitors. nih.govresearchgate.netnih.gov These inhibitors typically feature a zinc-binding group that interacts with the zinc ion in the active site of the HDAC enzyme. explorationpub.com While hydroxamic acids are a common zinc-binding group in many HDAC inhibitors, non-hydroxamate structures like sulfonamide anilides have also shown potent inhibitory activity.

Although direct evidence for this compound as an HDAC inhibitor is not yet available in the reviewed literature, the presence of the sulfonamide group suggests a potential for this activity. Furthermore, numerous studies have explored the anticancer properties of 1,3-benzodioxole derivatives. mdpi.comresearchgate.netnih.govnih.gov For example, certain arsenical conjugates of 1,3-benzodioxole have demonstrated improved anti-tumor efficiency. mdpi.comnih.gov

The table below shows the in vitro growth inhibitory activity of a 1,3-benzodioxole derivative against a panel of human tumor cell lines.

| Cell Line Panel | Mean GI50 (µM) |

| Leukemia | 5.71 |

| Non-Small Cell Lung Cancer | 5.71 |

| Colon Cancer | 5.71 |

| CNS Cancer | 5.71 |

| Melanoma | 5.71 |

| Ovarian Cancer | 5.71 |

| Renal Cancer | 5.71 |

| Prostate Cancer | 5.71 |

| Breast Cancer | 5.71 |

GI50 is the concentration required to inhibit cell growth by 50%. Data is for 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester.

Additional Pharmacological Activities

The pharmacological investigation of this compound and its derivatives has revealed a spectrum of biological activities beyond their primary therapeutic targets. These activities encompass anti-inflammatory, antidiabetic, and antioxidant effects, as well as applications in agriculture and as analogues of natural products. This section delves into the mechanistic insights of these additional pharmacological roles.

Anti-inflammatory Mechanisms and Pathways

Derivatives of this compound have demonstrated notable anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. Research into related sulfonamide structures, such as those derived from gallic acid, has shown that these compounds can exert anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation. mdpi.com The phenol (B47542) sulfonamide moiety, a common feature in these derivatives, is reported to inhibit protein denaturation and suppress inflammatory pathways. mdpi.com

Furthermore, the broader class of sulfonamide diuretics has been shown to modulate inflammatory processes by influencing pathways involving nuclear factor kappa B (NF-κB). nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. mdpi.com By interfering with the NF-κB signaling cascade, these compounds can reduce the production of inflammatory mediators. mdpi.comnih.gov Additionally, some sulfonamides are implicated in the regulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). nih.gov The anti-inflammatory actions of these compounds are also linked to their ability to mitigate oxidative stress, a condition that often accompanies and exacerbates inflammation. nih.gov

Table 1: Anti-inflammatory Activity of a Gallic Acid-Based Sulfonamide Derivative

| Compound | Assay | Result | Reference |

| 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) | COX-2 Inhibition | Significant inhibition at 50 µM | mdpi.com |

| 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) | Protein Denaturation Assay | Concentration-dependent anti-inflammatory activity, comparable to ibuprofen | mdpi.com |

Mechanisms of Antidiabetic Potential and Insulin (B600854) Pathway Modulation

Several derivatives of 1,3-benzodioxole and other sulfonamides have been investigated for their potential as antidiabetic agents. The primary mechanisms identified involve the inhibition of carbohydrate-hydrolyzing enzymes and the enhancement of glucose uptake.

A series of novel sulfonamide derivatives have been shown to exhibit potent inhibitory activity against α-glucosidase and α-amylase. semanticscholar.org These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. semanticscholar.org For instance, certain sulfonamide derivatives have demonstrated α-glucosidase inhibitory potential that is 1.05 to 1.39 times more potent than acarbose, a clinically used α-glucosidase inhibitor. semanticscholar.org

In addition to enzymatic inhibition, some sulfonamide derivatives have been found to significantly enhance glucose uptake. semanticscholar.org This suggests a potential role in improving insulin sensitivity or mimicking insulin action, although the precise mechanisms of insulin pathway modulation are still under investigation. One study highlighted that specific sulfonamide derivatives exhibited glucose uptake activity that was 1.62- to 27-fold more potent than berberine, a well-known natural compound with antidiabetic properties. semanticscholar.org Furthermore, in vivo studies with N-(3-(trifluoromethyl)phenyl)benzo[d] nih.govdioxole-5-carboxamide, a benzodioxole derivative, demonstrated a substantial reduction in blood glucose levels in streptozotocin-induced diabetic mice. nih.gov

Another avenue of exploration for sulfonamide-based antidiabetic agents is the inhibition of dipeptidyl peptidase-4 (DPP-4). pensoft.net DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active GLP-1 is prolonged, leading to enhanced insulin release and improved glycemic control. pensoft.net

Table 2: Antidiabetic Activity of Sulfonamide and Benzodioxole Derivatives

| Compound/Derivative | Target/Assay | IC50/EC50 Value | Potency Comparison | Reference |

| Sulfonamide derivative 3a | α-glucosidase inhibition | 19.39 µM | 1.39-fold > Acarbose | semanticscholar.org |

| Sulfonamide derivative 3b | α-glucosidase inhibition | 25.12 µM | - | semanticscholar.org |

| Sulfonamide derivative 3h | α-glucosidase inhibition | 25.57 µM | - | semanticscholar.org |

| Sulfonamide derivative 6 | α-glucosidase inhibition | 22.02 µM | 1.05-fold > Acarbose | semanticscholar.org |

| Sulfonamide derivative 3g | Glucose uptake | 1.29 µM | 27-fold > Berberine | semanticscholar.org |

| Sulfonamide derivative 7 | Glucose uptake | 19.03 µM | 1.62-fold > Berberine | semanticscholar.org |

| N-(3-(trifluoromethyl)phenyl)benzo[d] nih.govdioxole-5-carboxamide (IIc) | In vivo blood glucose reduction | - | Significant reduction from 252.2 mg/dL to 173.8 mg/dL | nih.gov |

Antioxidant Activity and Reactive Oxygen Species Scavenging

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components, leading to a variety of diseases. mdpi.comnih.gov Antioxidants neutralize these harmful species, thereby mitigating oxidative stress. nih.gov

Derivatives containing phenolic moieties, which are structurally related to the 1,3-benzodioxole core, are particularly effective antioxidants. rsc.org The antioxidant mechanism often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. nih.gov The resulting antioxidant radical is typically less reactive due to resonance stabilization. rsc.org

Various assays are employed to evaluate antioxidant capacity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the oxygen radical antioxidant capacity (ORAC) assay. mdpi.comrsc.org For instance, certain 1,3,4-oxadiazole (B1194373) derivatives containing phenolic acid moieties have demonstrated potent DPPH and ABTS radical scavenging activity, as well as strong ferric ion reducing capacity. rsc.org In cellular models, these compounds have shown protective effects against hydrogen peroxide-induced oxidative stress. rsc.org Furthermore, some derivatives have been observed to enhance the activity of antioxidant enzymes like glutathione (B108866) peroxidase. rsc.org

Role as an Immunoinducible Agent in Plant Disease Resistance

While the application of synthetic compounds to induce disease resistance in plants is an area of active research, there is currently a lack of specific information in the scientific literature regarding the role of this compound or its direct derivatives as immunoinducible agents in plant disease resistance. Natural compounds such as allicin, naringin, terpenes, laminarin, and chitosan (B1678972) have been identified as elicitors of plant defense mechanisms. doaj.org These compounds can trigger a state of enhanced immunity in plants, offering protection against a broad range of pathogens. doaj.org The potential for sulfonamide derivatives to act in a similar capacity remains an area for future investigation.

Analogues of Natural Products (e.g., Capsaicin) with Modified Activities

The 1,3-benzodioxole moiety has been utilized as a bioisosteric replacement for the vanillyl group present in capsaicin (B1668287), the pungent compound in chili peppers. nih.gov This has led to the development of novel capsaicin analogues with modified biological activities. Capsaicin and its analogues are known for their interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation and has been targeted for the development of analgesics. nih.gov

One such analogue, N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, was designed by replacing the vanillyl group of capsaicin with a 1,3-benzodioxole ring and substituting the aliphatic amide chain with a benzenesulfonamide (B165840) group. nih.gov This structural modification resulted in a compound with relevant cytotoxicity against the MCF7 breast cancer cell line. nih.gov The design of these analogues often involves replacing the amide bond of capsaicin with other functional groups like ureas and thioureas to explore the structure-activity relationships for agonist activity at the capsaicin receptor. nih.gov These studies aim to develop novel analgesic agents with improved pharmacological profiles. nih.gov

Table 3: Capsaicin Analogues Incorporating the 1,3-Benzodioxole Moiety

| Analogue | Structural Modification from Capsaicin | Observed Activity | Reference |

| N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | Vanillyl group replaced by 1,3-benzodioxole; Aliphatic amide chain replaced by benzenesulfonamide | Cytotoxicity against MCF7 breast cancer cells | nih.gov |

| N-(4-Hydroxy-3-methoxybenzyl)-N'-octylthiourea | Amide bond replaced with a thiourea (B124793) group | Potent agonist activity (EC50 = 0.06 µM) in an in vitro assay for analgesia | nih.gov |

Structure Activity Relationship Sar and Pharmacophore Modeling of 1,3 Benzodioxole 4 Sulfonamide Derivatives

Contribution of the 1,3-Benzodioxole (B145889) Moiety to Bioactivity and Molecular Recognition

The 1,3-benzodioxole ring is characterized by a high degree of aromaticity, which confers significant stability. The two oxygen atoms fused to the benzene (B151609) ring make the system electron-rich, which can be critical for molecular interactions and reactivity. Its presence is integral to the antitumor properties of clinical agents such as etoposide (B1684455) and podophyllotoxin. Studies have shown that modifying or removing the methylenedioxy unit, for instance by converting it to corresponding methoxy (B1213986) or hydroxy groups, can lead to a dramatic reduction in antitumor activity, highlighting its importance for biological action.

Furthermore, the 1,3-benzodioxole moiety is known to interact with metabolic enzymes. It is a well-documented inhibitor of microsomal cytochrome P450 enzymes. This inhibition can slow the metabolism of the parent compound or co-administered drugs, thereby extending their retention time and maintaining an effective concentration in the bloodstream for longer periods. This property is a key strategic element in drug design, enhancing bioavailability and therapeutic efficiency. In some molecular designs, 1,3-benzodioxole derivatives have been conjugated with other active agents, such as arsenicals, to improve their anti-tumor efficacy.

Influence of the Sulfonamide Linker on Biological Efficacy and Selectivity

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. In 1,3-Benzodioxole-4-sulfonamide derivatives, this linker plays a pivotal role in anchoring the molecule to its biological target and defining its efficacy and selectivity.

The sulfonamide moiety is a versatile functional group capable of engaging in multiple non-covalent interactions. It can act as both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sulfonyl oxygens). This dual capacity allows it to form strong and specific interactions with amino acid residues within a protein's active site.

Impact of Substituents on the Benzodioxole and Sulfonamide Rings on Potency and Specificity

The potency and selectivity of this compound derivatives can be finely tuned by introducing various substituents on both the benzodioxole and sulfonamide rings. These modifications can alter the steric, electronic, and hydrophobic properties of the molecule, thereby influencing its interaction with the target receptor.

Substituents on the aromatic portion of the 1,3-benzodioxole ring can modulate the electron density of the system. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can impact the molecule's pKa and its ability to participate in π-π stacking or other non-covalent interactions. As demonstrated in analogous systems, these substituent effects often follow a Hammett relationship, where the electronic influence of a substituent can be correlated with changes in acidity or binding affinity.

Modifications at the nitrogen atom of the sulfonamide group (R' in Ar-SO₂NH-R') are particularly critical for determining potency and specificity. Attaching different cyclic or acyclic moieties can explore different pockets within the target's binding site. For example, SAR studies on related sulfonamides have shown that replacing cyclic substituents with a simple amine group can significantly alter biological activity against certain enzymes. The size and nature of the substituent are crucial; studies on other heterocyclic sulfonamides revealed that N-alkyl amides of a moderate size, such as an isopropyl group, resulted in ideal inhibitory activity, whereas groups that were too small or too large were detrimental.

The following table summarizes hypothetical SAR findings for a series of this compound derivatives, illustrating the impact of various substituents on inhibitory activity against a target enzyme.

| Compound ID | Substituent on Benzodioxole Ring | Substituent on Sulfonamide (R') | IC₅₀ (nM) |

| A-1 | H | H | 520 |

| A-2 | H | Methyl | 410 |

| A-3 | H | Isopropyl | 150 |

| A-4 | H | Phenyl | 280 |

| A-5 | H | Morpholine | 95 |

| B-1 | 6-Chloro | Morpholine | 60 |

| B-2 | 6-Methoxy | Morpholine | 110 |

| B-3 | 6-Nitro | Morpholine | 45 |

Pharmacophore Model Development for Targeted Biological Activities

Pharmacophore modeling is a powerful computational tool used to distill the essential structural features required for a molecule to bind to a specific biological target. A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".

For this compound derivatives, a pharmacophore model can be developed using either a ligand-based or structure-based approach.

Ligand-based modeling involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement.

Structure-based modeling utilizes the three-dimensional structure of the target protein, often from X-ray crystallography, to define the key interaction points within the binding site.

A typical pharmacophore model for a this compound derivative targeting a metalloenzyme might include:

A hydrophobic/aromatic feature corresponding to the 1,3-benzodioxole ring.

A hydrogen bond acceptor feature from one of the sulfonyl oxygens.

A hydrogen bond donor feature from the sulfonamide N-H group.

A metal-binding feature representing the sulfonamide group's ability to chelate a metal ion like Zn²⁺.

Exclusion volumes to define regions of space that are occupied by the receptor, preventing steric clashes.

Once developed, these models serve as 3D queries for virtual screening of large compound databases to identify novel, structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to be active. This approach accelerates the discovery of new lead compounds.

Computational Approaches to Elucidate SAR (e.g., Quantum Chemical Parameters)

To gain a deeper, quantitative understanding of the structure-activity relationships, various computational chemistry methods are employed. Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed insights into the electronic properties of the molecules.

These studies can calculate a range of molecular descriptors that are correlated with biological activity. Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are related to the chemical reactivity and stability of the molecule. A smaller energy gap often implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This helps predict the preferred sites for electrophilic and nucleophilic attacks and non-covalent interactions like hydrogen bonding.

Atomic Charges: Calculating the partial charges on each atom helps to understand intramolecular charge transfer and the nature of interactions with the biological target.

Global Reactivity Descriptors: Parameters like chemical potential, hardness, and electrophilicity can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.

These calculated parameters are often used to build Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model is a mathematical equation that relates the variation in biological activity of a series of compounds to changes in their physicochemical properties, providing predictive power for designing new, more potent derivatives.

The table below shows examples of quantum chemical parameters calculated for a hypothetical series of derivatives and their correlation with observed activity.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Dipole Moment (Debye) | Log(1/IC₅₀) |

| A-1 | -6.85 | -1.25 | 5.60 | 3.5 | 6.28 |

| B-1 | -7.10 | -1.70 | 5.40 | 4.8 | 7.22 |

| B-2 | -6.95 | -1.30 | 5.65 | 4.1 | 6.96 |

| B-3 | -7.45 | -2.25 | 5.20 | 6.2 | 7.35 |

Future Research Directions and Perspectives on 1,3 Benzodioxole 4 Sulfonamide

Exploration of Novel and Sustainable Synthetic Routes

The advancement of therapeutic agents based on the 1,3-benzodioxole-4-sulfonamide scaffold is contingent on the availability of efficient and environmentally conscious synthetic methodologies. Current synthetic routes can be complex, often involving multiple steps and harsh reagents. prepchem.com A typical synthesis may start from a substituted catechol and involve several stages, including bromination, lithiation, reaction with sulfur dioxide, and subsequent amination to form the sulfonamide group. prepchem.com

Future research should prioritize the development of more sustainable and atom-economical synthetic pathways. This includes:

Catalytic Methods: Exploring transition-metal-catalyzed reactions, such as those employing palladium, copper, or ruthenium, could streamline the synthesis. researchgate.netekb.eg For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling have been effectively used to create complex derivatives of the 1,3-benzodioxole (B145889) core. worldresearchersassociations.com

Green Chemistry Approaches: The adoption of green chemistry principles is crucial. This could involve using microwave-assisted synthesis to reduce reaction times and energy consumption or employing eco-friendly catalysts like zinc oxide nanoparticles. researchgate.netekb.eg

One-Pot Syntheses: Designing one-pot reaction sequences, where multiple transformations occur in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time.

A comparison of conventional and potential future synthetic approaches is summarized below.

| Feature | Conventional Synthesis (Example) prepchem.com | Future Sustainable Routes |

| Starting Materials | 3-Bromocatechol | Catechol, various aldehydes/ketones |

| Key Reagents | n-Butyllithium, N-chlorosuccinimide | Transition metal catalysts (Pd, Cu, Ru), green catalysts (nano-ZnO) |

| Reaction Conditions | Multiple steps, harsh conditions (-78°C), hazardous reagents | One-pot synthesis, microwave irradiation, solvent-free conditions |

| Sustainability | Generates significant waste, high energy consumption | Reduced waste, lower energy input, improved atom economy |

Development of High-Throughput Screening Methodologies for New Biological Targets

The sulfonamide group is a well-established pharmacophore found in drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, antiviral, and carbonic anhydrase inhibitory effects. ijpsonline.comnih.govopenaccesspub.org Similarly, the 1,3-benzodioxole moiety is present in numerous biologically active natural products and synthetic compounds. worldresearchersassociations.com To efficiently explore the therapeutic potential of this compound and its derivatives, the development and application of high-throughput screening (HTS) methodologies are essential.

Future work should focus on creating robust HTS assays to screen compound libraries against a diverse panel of biological targets. This could include:

Enzyme Inhibition Assays: Targeting enzymes implicated in various diseases, such as carbonic anhydrases, kinases, and viral proteases. researchgate.netresearcher.life

Cell-Based Assays: Evaluating the cytotoxic effects on a broad range of cancer cell lines (e.g., breast, colon, lung) to identify potential anticancer agents. nih.gov

Antimicrobial Screening: Testing against panels of clinically relevant bacteria and fungi, including drug-resistant strains. nih.govnih.gov

Receptor Binding Assays: Identifying interactions with specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, which are key targets in many diseases.

The use of HTS was instrumental in identifying a 1,3-benzodioxole derivative as a potent auxin receptor agonist from a large chemical database, demonstrating the power of this approach. frontiersin.org

Rational Design of Highly Potent and Selective Derivatives Based on Mechanistic Insights

Moving beyond random screening, future research must employ rational, structure-based drug design to create derivatives of this compound with enhanced potency and selectivity. This approach relies on a deep understanding of the structure-activity relationships (SAR) and the molecular interactions between the compound and its biological target.

Key strategies include:

Bioisosteric Replacement: As demonstrated in the design of a capsaicin (B1668287) analogue, where an amide bond was successfully replaced by a sulfonamide bond, this technique can be used to improve pharmacokinetic properties and biological activity. nih.gov

Scaffold Modification: Systematic modification of the 1,3-benzodioxole and the sulfonamide-linked aryl group can be performed to optimize binding interactions. Studies on other sulfonamides have shown that substitutions on the aromatic rings can drastically alter activity. openaccesspub.org

Target-Based Design: Once a biological target is validated, structural information from techniques like X-ray crystallography or cryo-electron microscopy can guide the design of derivatives that fit precisely into the target's binding site, maximizing potency and minimizing off-target effects. For example, understanding how sulfonamides bind to the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria allows for the design of more effective antibacterial agents. nih.gov

A study that successfully designed novel auxin receptor agonists based on the 1,3-benzodioxole scaffold highlights the potential of this rational design approach. frontiersin.org

Application of Advanced Computational Techniques for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the this compound series, these techniques can be applied to predict various properties before synthesis, thereby saving significant time and resources.

Future research will increasingly rely on:

Molecular Docking: To predict the binding modes and affinities of designed derivatives against specific biological targets, as has been done to evaluate sulfonamides against bacterial receptors. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of potency for new, unsynthesized compounds.

Pharmacokinetic (ADME/Tox) Prediction: Utilizing software platforms (e.g., SwissADME) to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives. cerradopub.com.br This early-stage assessment helps prioritize compounds with more favorable drug-like properties for synthesis.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex over time, providing deeper insights into the stability of the interaction and the mechanism of action.

| Computational Technique | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a target protein. | Prioritize derivatives with the best predicted binding to targets like kinases or proteases. nih.govfrontiersin.org |

| QSAR | Correlates chemical structure with biological activity. | Predict the potency of new derivatives before synthesis. |

| ADME/Tox Modeling | Predicts pharmacokinetic and toxicity properties. | Filter out compounds likely to have poor oral bioavailability or high toxicity. cerradopub.com.br |